2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester
Description
This compound is a spirocyclic diazaspiro derivative featuring a unique bicyclic framework (spiro[3.4]octane) with a diaza (two nitrogen atoms) backbone. Key structural attributes include:
- Core structure: A 3.4-fused spiro ring system (octane backbone) with nitrogen atoms at positions 2 and 5.
- Substituents:
- A phenylmethyl (benzyl) group at position 2.
- A 1-oxo (keto) group.
- A phenylmethyl ester moiety at position 5.
Applications inferred from analogous compounds include use as a synthetic intermediate, reference standard, or bioactive precursor in drug discovery .
Properties
IUPAC Name |
benzyl 2-benzyl-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19-21(16-22(19)14-17-8-3-1-4-9-17)12-7-13-23(21)20(25)26-15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFPBVRAOXAECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane or tetrahydrofuran.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced through esterification reactions. This step involves the reaction of the spirocyclic intermediate with an appropriate alcohol (e.g., benzyl alcohol) in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Oxidation and Functional Group Modification: The final step involves the oxidation of the intermediate to introduce the 1-oxo group and further functional group modifications to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazaspiro Family
Compound A : 5-Boc-2,5-diazaspiro[3.4]octane (CAS 1086398-04-0)
- Molecular formula : C₁₁H₂₀N₂O₂
- Key differences :
- Substituent at position 5: tert-Butyl ester (Boc group) instead of phenylmethyl ester.
- Absence of 1-oxo and 2-phenylmethyl groups.
- Implications :
Compound B : 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylic acid 2-methylpropyl ester (EP 4374877 A2)
- Key differences: Larger spiro ring (spiro[3.5]nonane vs. spiro[3.4]octane). Fluorinated and hydroxylated phenyl substituents. Isobutyl ester instead of benzyl ester.
- Implications: Fluorination increases metabolic stability and bioavailability.
Functional Analogues with Ester Moieties
Compound C : Acetic acid, phenylmethyl ester (CAS 140-11-4)
- Molecular formula : C₉H₁₀O₂
- Key differences :
- Simple benzyl ester lacking the diazaspiro core.
- Implications: Demonstrates higher volatility (vapor pressure: 13.60 kPa at 407 K) compared to the target compound, which is non-volatile due to its larger size. Used as a flavoring agent or solvent, contrasting with the target’s likely role in medicinal chemistry .
Compound D : 8-O-Acetylshanzhiside Methyl Ester
- Key differences: Iridoid glycoside backbone with acetyl and methyl esters. No nitrogen atoms in the spiro system.
- Implications: Methyl esters are more hydrolytically labile than benzyl esters, affecting pharmacokinetics.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Spiro Ring | Key Substituents | Applications |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₂₂N₂O₄ | 374.41 | [3.4] | 2-Benzyl, 1-oxo, 5-benzyl ester | Drug intermediates, enzyme studies |
| 5-Boc-2,5-diazaspiro[3.4]octane | C₁₁H₂₀N₂O₂ | 212.29 | [3.4] | 5-tert-Butyl ester | Amine protection, synthesis precursor |
| 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]... | C₂₃H₂₇F₂N₂O₆ | 489.47 | [3.5] | Fluorophenyl, isobutyl ester | Antibacterial agents |
| Acetic acid, phenylmethyl ester | C₉H₁₀O₂ | 150.18 | N/A | Benzyl ester | Solvent, flavoring agent |
Research Findings and Implications
- Synthetic Utility : The target’s benzyl ester may offer improved stability over methyl or tert-butyl esters in acidic conditions, as seen in intermediates like Compound A .
- Pharmacological Potential: Fluorinated analogues (e.g., Compound B) demonstrate enhanced bioactivity, suggesting that introducing halogens to the target compound could optimize drug-likeness .
- Ester-Driven Properties: Compared to Compound C, the target’s larger structure and reduced volatility align with its hypothesized role as a non-volatile therapeutic precursor .
Notes on Contradictions and Limitations
- and highlight tert-butyl esters as common protecting groups, but the target’s benzyl ester diverges, requiring validation of its stability in biological systems.
- The pharmacological data for Compound D () cannot be directly extrapolated to the target due to structural dissimilarities in the spiro core.
Biological Activity
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising effects in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . Its spirocyclic framework incorporates two nitrogen atoms, contributing to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| CAS Number | 1272758-05-0 |
| IUPAC Name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester |
Biological Activity
Research indicates that 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester exhibits significant biological activities:
Antimicrobial Activity
Studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The mechanism of action could involve interference with cellular processes or direct inhibition of microbial enzymes .
Anticancer Activity
The compound has shown promise in anticancer research. Its structure allows it to interact with specific molecular targets within cancer cells, potentially leading to apoptosis or inhibition of tumor growth. Preliminary studies have indicated activity against several cancer cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes critical for microbial survival or cancer cell proliferation.
- Cellular Pathway Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed the efficacy of the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at certain concentrations.
- Anticancer Screening : In vitro tests on human tumor cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
